{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
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Overview
Description
{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound with the molecular formula C19H22N2O2 This compound features a benzimidazole core, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. This is followed by the introduction of the 2,5-dimethylphenoxy group through nucleophilic substitution reactions. The final step involves the addition of the methanol moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the methanol moiety.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the 2,5-dimethylphenoxy group or the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce more saturated benzimidazole compounds.
Scientific Research Applications
Chemistry: In chemistry, {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research due to its benzimidazole core, which is known for its antimicrobial and antiparasitic properties. It can be used to study the effects of benzimidazole derivatives on different biological systems.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Benzimidazole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.
Industry: Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its diverse pharmacological activities.
2,5-Dimethylphenoxy derivatives: Compounds with similar phenoxy groups, which may exhibit comparable chemical properties.
Methanol derivatives: Compounds with methanol moieties, which can influence their reactivity and solubility.
Uniqueness: {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is unique due to the combination of its benzimidazole core, 2,5-dimethylphenoxy group, and methanol moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-9-15(2)18(12-14)23-11-5-10-21-17-7-4-3-6-16(17)20-19(21)13-22/h3-4,6-9,12,22H,5,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQRSTMNBCSWKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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